Ethyl 5-oxohexanoate is an organic compound classified as an ester, with the molecular formula and a molecular weight of approximately 158.19 g/mol. It is also known by other names such as hexanoic acid, 5-oxo-, ethyl ester, and has the CAS Registry Number 13984-57-1. This compound features a five-carbon chain with a ketone functional group at the fifth position, contributing to its reactivity and versatility in organic synthesis .
Currently, there is no documented information regarding a specific mechanism of action for ethyl 5-oxohexanoate in biological systems.
Information on the safety hazards associated with ethyl 5-oxohexanoate is limited. As with most organic compounds, it is advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves and safety glasses in a well-ventilated laboratory setting.
While this analysis provides a basic understanding of ethyl 5-oxohexanoate, more research is necessary to fully explore its properties and potential applications. This includes:
These reactions highlight its potential as a building block in organic synthesis.
Ethyl 5-oxohexanoate can be synthesized through several methods:
These methods underline its accessibility for research and industrial applications.
Ethyl 5-oxohexanoate finds applications across various fields:
Interaction studies involving ethyl 5-oxohexanoate primarily focus on its reactivity with nucleophiles and electrophiles. Its behavior in various organic reactions provides insights into its mechanism of action and potential pathways for further chemical transformations. Additionally, studies on its biological interactions suggest possible effects on metabolic pathways when used as a substrate in enzymatic reactions .
Ethyl 5-oxohexanoate shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Ethyl 4,4-dimethyl-3-oxopentanoate | 17094-34-7 | 0.97 | Contains additional methyl groups; similar reactivity. |
Butyl 4,4-dimethyl-3-oxopentanoate | 85614-42-2 | 0.97 | Longer butyl chain; alters solubility properties. |
Ethyl 6-methyl-3-oxoheptanoate | 57689-16-4 | 0.97 | Extended carbon chain; different positional isomerism. |
Ethyl 2,2-diethyl-3-oxobutanoate | 1619-57-4 | 0.94 | Different branching; potential for varied applications. |
The uniqueness of ethyl 5-oxohexanoate lies in its specific carbon chain length and functional group positioning, which influence its reactivity and application potential compared to these similar compounds.
Irritant